molecular formula C14H13N3O B14494270 N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine CAS No. 63326-85-2

N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine

Cat. No.: B14494270
CAS No.: 63326-85-2
M. Wt: 239.27 g/mol
InChI Key: GIGSQOVJHDLCQE-UHFFFAOYSA-N
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Description

N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine is a compound belonging to the class of Schiff bases, which are characterized by the presence of an imine group (C=N)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine typically involves the condensation reaction between an aromatic aldehyde and an aromatic amine in the presence of a methoxy group. The reaction is usually carried out under mild conditions, often at room temperature, and may require a catalyst to facilitate the formation of the imine bond. The reaction can be represented as follows:

[ \text{Aromatic Aldehyde} + \text{Aromatic Amine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. Additionally, the methoxy and phenyldiazenyl groups contribute to the compound’s ability to participate in electron transfer reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methoxy group enhances its solubility and stability, while the phenyldiazenyl group provides unique electronic properties.

Properties

CAS No.

63326-85-2

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

N'-methoxy-N-phenyliminobenzenecarboximidamide

InChI

InChI=1S/C14H13N3O/c1-18-17-14(12-8-4-2-5-9-12)16-15-13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

GIGSQOVJHDLCQE-UHFFFAOYSA-N

Canonical SMILES

CON=C(C1=CC=CC=C1)N=NC2=CC=CC=C2

Origin of Product

United States

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